(2Z)-2-hydrazinylidene-1,2-diphenylethanol
Description
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-1,2-diphenylethanol |
InChI |
InChI=1S/C14H14N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,14,17H,15H2/b16-13- |
InChI Key |
OOBLTHBDEQYJJR-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N\N)/C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NN)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2z 2 Hydrazinylidene 1,2 Diphenylethanol and Congeneric Compounds
General Principles of Hydrazone Formation
Hydrazones are typically synthesized through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with hydrazine (B178648) or its derivatives. This reaction is a type of nucleophilic addition-elimination.
Condensation Reactions with Carbonyl Precursors
The fundamental reaction for hydrazone formation involves the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition step forms a tetrahedral intermediate known as a carbinolamine. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.
The general mechanism can be summarized as follows:
Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic attack by hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon, leading to the formation of a protonated carbinolamine intermediate.
Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the hydrazone.
Influence of Reaction Conditions on Yield and Selectivity
The yield and stereoselectivity of hydrazone formation are highly dependent on the reaction conditions. Key parameters that can be manipulated to optimize the synthesis include:
pH: The reaction rate is highly pH-dependent. Acidic conditions are necessary to catalyze the reaction by protonating the carbonyl group. However, if the pH is too low, the hydrazine nucleophile will be protonated, rendering it non-nucleophilic and thus halting the reaction. Therefore, the reaction is typically carried out in a mildly acidic medium (pH 4-6).
Temperature: The reaction temperature can influence the reaction rate and, in some cases, the stereochemical outcome. Higher temperatures generally accelerate the reaction but can also lead to the formation of side products or decomposition of the desired hydrazone.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Alcohols, such as ethanol (B145695) or methanol (B129727), are commonly used solvents for hydrazone synthesis.
Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the yield of the desired product. Using a slight excess of hydrazine can help to drive the reaction to completion.
| Parameter | Effect on Hydrazone Formation |
| pH | Optimal rate is typically achieved in mildly acidic conditions (pH 4-6). |
| Temperature | Higher temperatures increase the reaction rate but may decrease selectivity. |
| Solvent | Protic solvents like ethanol are commonly used to facilitate proton transfer. |
| Catalyst | Acid catalysts (e.g., acetic acid) are often employed to enhance the reaction rate. |
Dedicated Synthesis of (2Z)-2-Hydrazinylidene-1,2-diphenylethanol
The synthesis of this compound presents a unique challenge due to the presence of a hydroxyl group adjacent to the carbonyl functionality in the precursor, which can influence the reactivity and stereoselectivity of the hydrazone formation.
Exploration of Precursor Architectures Incorporating the Diphenylethanol Scaffold
The logical precursor for the synthesis of this compound is 2-hydroxy-1,2-diphenylethanone , commonly known as benzoin (B196080) . This α-hydroxy ketone possesses the requisite diphenylethanol scaffold with a carbonyl group available for condensation with hydrazine.
The reaction of benzoin with hydrazine is expected to proceed via the general mechanism of hydrazone formation. However, the presence of the adjacent hydroxyl group may lead to competing side reactions, such as the formation of cyclic products or further reactions under harsh conditions. For instance, historical studies on the reaction of benzoin with hydrazine hydrochloride have reported the formation of pyrazole (B372694) derivatives, indicating that careful control of reaction conditions is crucial to favor the formation of the desired hydrazone.
A plausible synthetic route involves the direct condensation of benzoin with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under mildly acidic conditions.
| Precursor | Reagent | Product |
| 2-Hydroxy-1,2-diphenylethanone (Benzoin) | Hydrazine hydrate | This compound |
Stereocontrol Strategies for Achieving (2Z)-Configuration of the Hydrazinylidene Moiety
The formation of the C=N double bond in hydrazones can result in two stereoisomers, designated as (E) and (Z) isomers. The (Z)-isomer is the one in which the higher priority groups on the carbon and nitrogen atoms are on the same side of the double bond. For unsubstituted hydrazones (R¹R²C=NNH₂), the NH₂ group and the higher priority R group determine the stereochemistry.
In many cases, the formation of hydrazones favors the thermodynamically more stable isomer. For N-H hydrazones, the (Z)-isomer is often stabilized by intramolecular hydrogen bonding, particularly if a suitable hydrogen bond acceptor is present in the R¹ or R² substituent. In the case of this compound, the hydroxyl group is suitably positioned to form an intramolecular hydrogen bond with the N-H proton of the hydrazinylidene moiety, which would be expected to stabilize the (Z)-configuration.
Strategies to promote the formation of the (Z)-isomer include:
Thermodynamic Control: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the equilibration of the (E) and (Z) isomers, favoring the formation of the more stable (Z)-isomer.
Solvent Effects: The choice of solvent can influence the relative stability of the transition states leading to the (E) and (Z) isomers. Polar protic solvents may favor the formation of the isomer that is better solvated.
Catalyst Selection: While acid catalysis is common, the specific acid used can sometimes influence the stereochemical outcome.
It is important to note that the definitive assignment of the (Z) or (E) configuration requires advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and, ideally, single-crystal X-ray diffraction.
Purification and Isolation Techniques for Stereoisomeric Purity
The purification of hydrazones can be challenging as they are sometimes unstable, particularly on acidic stationary phases like silica (B1680970) gel commonly used in column chromatography. Therefore, alternative purification methods are often preferred.
Crystallization: This is the most common and effective method for purifying solid hydrazones. The choice of solvent is critical for obtaining high-purity crystals. A solvent system in which the desired isomer has lower solubility at a reduced temperature is ideal. For the phenylhydrazone of benzoin, historical literature describes the separation of two isomers based on their differential solubility in alcohol.
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be employed. It is often necessary to use a stationary phase that is less acidic than standard silica gel, such as neutral alumina, or to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent decomposition.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be an effective technique for the separation of hydrazone isomers. The use of a buffered mobile phase can help to maintain the stability of the compounds during separation.
The purity of the isolated isomer should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
| Technique | Application in Purification |
| Crystallization | Primary method for obtaining pure solid isomers. |
| Column Chromatography | Can be used with caution, preferably with a neutral stationary phase or a modified eluent. |
| HPLC | Effective for the separation and purity analysis of isomers. |
Synthesis of Structurally Related Hydrazinylidene-Diphenylethanol Derivatives
The synthesis of derivatives structurally related to this compound involves systematic modifications to the core structure. These modifications can be broadly categorized into variations of the diphenylethanol core, alterations of substituents on the hydrazinylidene group, and the preparation of systems with multiple functional groups.
Variational Approaches to the Diphenylethanol Core
The diphenylethanol core of the target molecule can be accessed through various synthetic routes, allowing for the introduction of a wide range of substituents on the phenyl rings. A common strategy involves the reaction of substituted benzaldehydes or acetophenones with a hydrazine source. The specific nature of the starting carbonyl compound dictates the substitution pattern of the resulting diphenylethanol moiety.
For instance, the condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503) can lead to a chalcone, which can then be further reacted to form the desired hydrazone. The choice of solvent and catalyst for these condensation reactions can significantly influence the yield and purity of the product. Common solvents include ethanol and methanol, often with a catalytic amount of acid, such as glacial acetic acid. mdpi.com
Alternative methods for the preparation of the carbonyl precursor to the diphenylethanol core include Friedel-Crafts acylation reactions to introduce an acyl group to a substituted benzene (B151609) ring. This acyl group can then be transformed into the desired carbonyl functionality for subsequent hydrazone formation.
| Starting Carbonyl Precursor | Hydrazine Source | Resulting Diphenylethanol Core |
| Substituted Benzoin | Hydrazine Hydrate | Substituted 1,2-diphenylethanol |
| Substituted Deoxybenzoin | Hydrazine Hydrate | Substituted 1,2-diphenylethanol |
| Substituted Benzil (B1666583) | Hydrazine Hydrate | Substituted 1,2-diphenylethanol |
Substituent Effects on the Hydrazinylidene Functional Group
The electronic properties of the hydrazinylidene functional group are highly sensitive to the nature of the substituents on the aromatic rings of the diphenylethanol core. The introduction of electron-donating or electron-withdrawing groups can significantly impact the reactivity, stability, and spectroscopic properties of the molecule. nih.gov
A detailed analysis of structural data from theoretical and experimental studies reveals that the strength of intramolecular hydrogen bonds in salicylaldehyde (B1680747) hydrazones can be modulated by the substitution pattern. nih.govresearchgate.net Electron-donating substituents tend to strengthen these hydrogen bonds, while electron-withdrawing groups have the opposite effect. nih.gov
| Substituent | Position on Phenyl Ring | Electronic Effect | Impact on Hydrazinylidene Group |
| -NO2 | para | Electron-withdrawing | Decreases electron density |
| -Cl | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Net electron-withdrawing |
| -H | - | Neutral | Reference |
| -CH3 | para | Electron-donating | Increases electron density |
| -OCH3 | para | Electron-donating | Increases electron density |
Preparation of Multi-Functionalized Hydrazone Systems
The synthesis of multi-functionalized hydrazone systems involves the incorporation of additional functional groups into the core structure. This can be achieved by using starting materials that already contain the desired functionalities or by post-synthetic modification of a pre-formed hydrazone. nih.gov
One approach is to use a di-functional or multi-functional hydrazine derivative in the initial condensation reaction. For example, the use of a hydrazide (R-C(=O)NHNH2) instead of hydrazine will result in an N-acylhydrazone. organic-chemistry.org Similarly, starting with a carbonyl compound that contains other reactive sites allows for subsequent chemical transformations.
The preparation of hydrazone-Schiff bases is an example of creating a multi-functionalized system. nih.govrsc.org This can be achieved by reacting a hydrazone that contains a primary amine functionality with an aldehyde or ketone. nih.gov These multi-functionalized systems often exhibit interesting chemical and physical properties due to the interplay between the different functional groups.
| Hydrazone Precursor | Reactant | Resulting Functional Group |
| Hydrazone with a primary amine | Aldehyde/Ketone | Imine (Schiff base) |
| Hydrazone with a carboxylic acid | Alcohol | Ester |
| Hydrazone with a hydroxyl group | Acyl chloride | Ester |
Chemical Reactivity and Potential Transformations
Reactions at the Hydrazinylidene Moiety
The hydrazinylidene group is the primary site of reactivity in (2Z)-2-hydrazinylidene-1,2-diphenylethanol.
The nitrogen atoms of the hydrazone can act as nucleophiles and react with electrophiles. researchgate.net N-Acylhydrazones, for instance, are known to act as stable imine surrogates in reactions with various nucleophiles. nih.gov
The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. wikipedia.org This can lead to addition or substitution reactions. The alpha-hydrogen to the C=N bond is also acidic and can be deprotonated by a strong base to form an azaenolate, which can then react with electrophiles. wikipedia.org
Hydrazones can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form heterocyclic compounds. numberanalytics.comresearchgate.net These reactions are valuable for the synthesis of complex molecular architectures. For example, N-tosylhydrazones can undergo [2+2+1] cycloaddition reactions. nih.gov
Oxidation and Reduction Reactions
The hydrazone functionality can be both oxidized and reduced.
Oxidation of hydrazones can lead to the formation of various products, including diazo compounds or azines, depending on the oxidizing agent and reaction conditions. nih.govresearchgate.netrsc.org Autoxidation of hydrazones in the presence of air is also a known process. researchgate.net
The C=N double bond of a hydrazone can be reduced to a C-N single bond, forming a hydrazine (B178648) derivative. wikipedia.org A classic example is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group from which it was derived to a methylene (B1212753) group. libretexts.orglibretexts.org
Chemical Reactivity and Mechanistic Pathways
Reactivity Profile of the Hydrazinylidene Functional Group
The hydrazinylidene group, a key feature of hydrazones, imparts a rich and versatile chemical character to the molecule. wikipedia.org This functional group is characterized by a carbon-nitrogen double bond, which is central to its reactivity.
The hydrazone moiety possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of chemical species. The lone pair of electrons on the terminal nitrogen atom (-NH) makes it a nucleophilic site. Conversely, the carbon atom of the C=N bond is electrophilic, susceptible to attack by nucleophiles. fiveable.me This dual reactivity is a hallmark of hydrazones and is influenced by the electronic effects of the substituents. In (2Z)-2-hydrazinylidene-1,2-diphenylethanol, the phenyl groups can modulate the electron density at these sites through resonance and inductive effects.
Table 1: Nucleophilic and Electrophilic Sites in this compound
| Site | Atom(s) | Character | Potential Reactions |
| Nucleophilic | Terminal Nitrogen (-N H) | Basic, Nucleophilic | Protonation, Alkylation, Acylation |
| Electrophilic | Carbon of C=N (-C =N-) | Electrophilic | Nucleophilic addition |
The C=N–NH moiety is the locus of several important chemical transformations. These reactions often involve the cleavage or modification of the hydrazone linkage and are fundamental to the synthetic utility of this class of compounds.
One of the most common reactions is hydrolysis , where the hydrazone is cleaved back to the parent carbonyl compound and hydrazine (B178648) in the presence of water, often under acidic conditions. wikipedia.org Alkyl hydrazones are noted to be significantly more sensitive to hydrolysis than their oxime counterparts. wikipedia.org
Another key transformation is the Wolff-Kishner reduction , where the hydrazone is converted to an alkane under basic conditions at elevated temperatures. fiveable.mepressbooks.publibretexts.org This reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the corresponding alkane. fiveable.melibretexts.org
Hydrazones can also undergo oxidation and reduction reactions at the C=N bond. wikipedia.org Furthermore, they can serve as precursors in various named reactions such as the Shapiro reaction and the Bamford-Stevens reaction to form vinyl compounds. wikipedia.org
Reaction Mechanisms of Derivatization and Functionalization
The versatile reactivity of the hydrazinylidene group allows for a wide array of derivatization and functionalization reactions, enabling the synthesis of diverse molecular architectures.
Hydrazones are typically formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. wikipedia.orgresearchgate.net This reaction is reversible and is a cornerstone of hydrazone chemistry. researchgate.net this compound itself is formed from the condensation of a hydrazine with a suitable carbonyl precursor.
Conversely, the terminal -NH group of a hydrazone can, in some cases, react with a second equivalent of a carbonyl compound to form an azine (R₂C=N-N=CR₂). wikipedia.org This reaction expands the synthetic possibilities for creating more complex nitrogen-containing structures. The reaction is typically straightforward and high-yielding. researchgate.net
Hydrazones are valuable synthons for the construction of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.net These cyclization reactions often proceed through intramolecular or intermolecular pathways, leading to the formation of stable ring systems.
For instance, hydrazones can be used to synthesize pyrazoles, 1,2,4-triazino[5,6-b]indoles, and other heterocyclic structures through various cyclization strategies. researchgate.netchempap.org The specific outcome of the cyclization often depends on the reaction conditions and the nature of the reactants. Metal-catalyzed cyclization reactions have emerged as a powerful tool for the stereoselective synthesis of both carbocyclic and heterocyclic ring systems from hydrazone precursors. researchgate.net
Table 2: Examples of Heterocyclic Systems Derived from Hydrazones
| Heterocycle | General Approach |
| Pyrazoles | Condensation with 1,3-dicarbonyl compounds |
| 1,2,4-Triazoles | Oxidative cyclization |
| 1,3,4-Oxadiazoles | Cyclization with acylating agents |
| Pyridazines | [4+2] cycloaddition reactions |
The polarized carbon-nitrogen double bond of the hydrazone linkage is susceptible to nucleophilic addition reactions. acs.org Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon atom of the C=N bond. wikipedia.org
These addition reactions are significant for the formation of new carbon-carbon bonds and for introducing stereocenters into the molecule. The stereochemical outcome of these additions can often be controlled by the use of chiral auxiliaries or catalysts. acs.org The presence of the hydroxyl group and the bulky phenyl groups in this compound could influence the stereoselectivity of such addition reactions.
Rearrangement Processes and Dynamic Behavior of this compound
The chemical structure of this compound, featuring a hydrazone moiety adjacent to a hydroxyl group and two phenyl rings, suggests a rich landscape of potential rearrangement processes and dynamic behaviors. These phenomena are governed by the interplay of electronic effects, steric hindrance, and the presence of acidic and basic centers within the molecule.
Configurational and Conformational Interconversions
The dynamic behavior of this compound is characterized by the potential for both configurational and conformational isomerism. These interconversions are crucial for understanding its reactivity and interactions in different chemical environments.
Hydrazones, in general, can exist as a mixture of stereoisomers, primarily E/Z isomers with respect to the C=N double bond, and conformers arising from rotation around the N-N and C-N single bonds. For acylhydrazones, both syn/anti-periplanar conformations of the amide group and E/Z geometric isomers of the imine group are possible. researchgate.net While N-acyl hydrazones derived from aromatic aldehydes tend to exist predominantly in the (E)-configuration due to steric hindrance, the presence of different substituents can influence this preference. researchgate.net
In the case of this compound, the "(2Z)" designation specifies the configuration at the C=N double bond. However, rotation around the N-N and C-N single bonds can lead to different conformers. The relative stability of these conformers is influenced by steric interactions between the phenyl rings and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atoms of the hydrazone moiety.
Computational studies on related N-acylhydrazone derivatives have shown that N-methylation can significantly shift the conformational preference from antiperiplanar to synperiplanar. acs.org While this compound is not an N-acylhydrazone, this highlights the sensitivity of conformational equilibria to subtle structural changes. The presence of the hydroxyl group in the α-position is expected to play a significant role in dictating the preferred conformation through hydrogen bonding, which can stabilize specific arrangements. Two-dimensional exchange spectroscopy (2D EXSY) has been used to study the kinetics of conformational interconversion in some hydrazone derivatives. researchgate.net
Rearrangements Involving Proton Transfer
Proton transfer is a fundamental process that can initiate or facilitate rearrangement reactions in molecules containing both acidic (hydroxyl) and basic (imine and amino nitrogen) sites, such as this compound.
Acid-catalyzed rearrangements are common for hydrazones. The mechanism of hydrazone formation itself involves a proton-catalyzed nucleophilic attack followed by dehydration, where proton transfer steps are crucial. nih.gov The rate of hydrazone formation is significantly influenced by the pH of the medium, as protonation of the carbonyl group activates it for nucleophilic attack, while excessive acidity can lead to non-productive protonation of the hydrazine nucleophile. nih.gov
A relevant analogy for potential rearrangements of this compound is the cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones, which proceeds under acidic conditions and involves multiple proton transfer steps. rsc.org This suggests that under acidic conditions, protonation of the hydroxyl group in this compound could facilitate its elimination as water, generating a carbocationic intermediate that could then undergo rearrangement.
Furthermore, the general class of hydrazones can undergo rearrangements such as the Beckmann rearrangement under certain conditions. Computational studies on the gas-phase Beckmann rearrangement of protonated formaldehyde (B43269) hydrazone indicate that it is a concerted process with a single transition state. rsc.org Although this is a gas-phase study on a simple system, it demonstrates the intrinsic capability of the hydrazone functional group to participate in such rearrangements.
The presence of neighboring acid/base groups can also catalyze hydrazone formation and exchange reactions through intramolecular proton transfer. nih.govljmu.ac.uk In this compound, the α-hydroxyl group could act as an internal catalyst for proton transfer, potentially facilitating tautomerization or other rearrangement processes.
Utility as Key Intermediates in Organic Synthesis
The combination of a hydrazone and an alcohol functional group in this compound makes it a potentially versatile intermediate for the synthesis of more complex molecules. The hydrazone moiety is a well-established synthon for the formation of various carbon-nitrogen and nitrogen-heteroatom bonds. researchgate.net
Applications in Carbon-Carbon Bond Formation Reactions
Hydrazones have been increasingly utilized in carbon-carbon bond formation reactions. A notable example is the nickel-catalyzed deoxygenative homo-coupling of aldehydes and ketones mediated by hydrazine. nih.gov This reaction proceeds through the in situ formation of a hydrazone, which then undergoes reductive coupling to form a C(sp³)–C(sp³) bond. This suggests that the carbon atom of the C=N bond in this compound could be activated for carbon-carbon bond formation under appropriate catalytic conditions.
The α-hydrogen to the C=N bond in hydrazones is significantly more acidic than in the corresponding ketone, making it susceptible to deprotonation to form an azaenolate. wikipedia.org This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. The presence of the α-hydroxyl group in this compound might influence the acidity and reactivity of the α-hydrogen, potentially requiring specific reaction conditions to achieve selective C-C bond formation.
Transformation into Other Functional Groups
One of the most significant applications of hydrazones in organic synthesis is their transformation into a wide array of nitrogen-containing heterocycles. researchgate.netresearchgate.netmdpi.com The hydrazone moiety serves as a precursor to nitrilimines, which can undergo cycloaddition reactions to form pyrazoles and other heterocyclic systems. researchgate.net The specific structure of this compound, being derived from an α-hydroxy ketone, makes it a potential precursor for the synthesis of substituted pyrazoles, triazines, and oxadiazoles.
Cyclization reactions of hydrazones are a common strategy for the synthesis of five- and six-membered nitrogen heterocycles. chempap.orgacs.orgrsc.orgnih.gov For instance, the reaction of hydrazones with isocyanates can lead to the formation of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. acs.org The presence of the hydroxyl group in this compound could participate in these cyclization reactions, leading to the formation of functionalized heterocyclic products.
Furthermore, hydrazones are key intermediates in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group. wikipedia.orgncert.nic.in While the primary structure of this compound already lacks a carbonyl group, the hydrazone moiety itself can be subject to various transformations. For example, hydrazones can be hydrolyzed back to the corresponding carbonyl compound, wikipedia.org oxidized to diazo compounds, or reduced to amines. researchgate.net These transformations highlight the versatility of the hydrazone functional group and its potential for conversion into other important chemical entities.
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Computational Chemistry and Theoretical Characterization
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms involving (2Z)-2-hydrazinylidene-1,2-diphenylethanol. Through the application of quantum chemical methods, it is possible to map out the potential energy surface of a reaction, identifying the most probable pathways from reactants to products. These theoretical investigations provide insights into the electronic and structural changes that occur during a chemical transformation.
For hydrazones, such as this compound, computational studies often focus on reactions like isomerization, cyclization, and oxidation. Density Functional Theory (DFT) is a commonly employed method for these investigations, as it provides a good balance between accuracy and computational cost. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed. For instance, in related hydrazone systems, DFT calculations have been instrumental in understanding the mechanisms of their antioxidant activity by exploring pathways such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). These studies calculate thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to determine the most favorable mechanism in different environments.
Transition State Characterization and Activation Energies
A crucial aspect of elucidating a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by vibrational frequency analysis, where a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. For reactions involving this compound, computational methods can predict these activation energies, allowing for a comparison of different possible reaction pathways. For example, in the E/Z isomerization of hydrazones, the activation barrier for rotation around the C=N bond can be calculated to understand the conditions required for such a transformation. Studies on similar molecules have shown that the mechanism can proceed through rotation or inversion, with the transition state geometry and energy being key determinants of the preferred pathway. The presence of the hydroxyl group and the two phenyl rings in this compound would be expected to significantly influence the transition state structure and energetics due to steric and electronic effects.
Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on the isomerization of a generic hydrazone, which could be analogous to this compound.
| Reaction Pathway | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|---|
| (Z) to (E) Isomerization via Rotation | DFT/B3LYP/6-31G(d) | 25.8 | C=N: 1.35 |
| (Z) to (E) Isomerization via Inversion | DFT/B3LYP/6-31G(d) | 32.1 | C=N: 1.28 |
Theoretical Investigation of Stereoselectivity
Stereoselectivity, the preferential formation of one stereoisomer over another, is a fundamental concept in organic chemistry. Computational chemistry provides a powerful lens through which to understand the origins of stereoselectivity in reactions that produce or involve chiral molecules like this compound. The "(Z)" designation in its name already points to a specific stereoisomer about the C=N double bond. Theoretical studies can elucidate why the (Z) isomer might be favored over the (E) isomer, or vice versa, under certain reaction conditions.
The investigation of stereoselectivity often involves comparing the energies of the transition states leading to the different stereoisomeric products. The Curtin-Hammett principle suggests that the product ratio is determined by the difference in the free energies of these transition states. By calculating these energies, chemists can predict the stereochemical outcome of a reaction. For instance, in the synthesis of a chiral hydrazone, if the reaction proceeds through diastereomeric transition states, the one with the lower energy will be favored, leading to an excess of one diastereomer.
Computational studies on the E/Z isomerization of hydrazones have shown that the relative stability of the isomers and the energy barriers for their interconversion are influenced by factors such as intramolecular hydrogen bonding and steric interactions. nih.govacs.orgmdpi.com For this compound, the presence of the hydroxyl group could lead to intramolecular hydrogen bonding with one of the nitrogen atoms of the hydrazone moiety, which could stabilize the (Z) configuration. Furthermore, the steric bulk of the two phenyl groups would play a significant role in determining the preferred geometry around the C=N bond. DFT calculations can model these interactions and quantify their impact on the relative energies of the (Z) and (E) isomers and the transition state for their interconversion. nih.govacs.orgmdpi.com
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
Quantitative Structure-Property/Reactivity Relationship (QSPR/QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed biological activity, reactivity, or other properties. benthamdirect.com These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
For a compound like this compound, a QSPR model could be developed to predict various properties, such as its antioxidant activity, binding affinity to a biological target, or its chromatographic retention time. The first step in QSPR modeling is to generate a set of molecular descriptors for a series of related compounds with known property values. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. The predictive power of the resulting model is then validated using internal and external validation techniques.
While no specific QSPR models for this compound are available in the public domain, studies on other hydrazone derivatives have successfully employed QSPR to model their antimicrobial and other biological activities. benthamdirect.com For example, a QSPR study on a series of aromatic hydrazones might use descriptors like molecular volume, polarizability, and electronic parameters to predict their antibacterial efficacy.
A hypothetical QSPR model for predicting the antioxidant capacity of a series of hydrazone derivatives, including a compound structurally similar to this compound, might be represented by the following equation:
Antioxidant Capacity = a(HOMO Energy) + b(LogP) + c*(Molecular Surface Area) + d
Where 'a', 'b', and 'c' are regression coefficients determined from the statistical analysis, and 'd' is a constant.
The table below illustrates the type of data that would be used to construct such a QSPR model.
| Compound | Experimental Antioxidant Capacity (IC50, µM) | HOMO Energy (eV) | LogP | Molecular Surface Area (Ų) |
|---|---|---|---|---|
| Hydrazone 1 | 15.2 | -5.8 | 2.5 | 350 |
| Hydrazone 2 | 10.5 | -5.6 | 3.1 | 380 |
| Hydrazone 3 (analogue of target) | 8.1 | -5.5 | 3.5 | 410 |
Coordination Chemistry of 2z 2 Hydrazinylidene 1,2 Diphenylethanol As a Ligand
Ligand Design Principles and Donor Atom Accessibility
The design of (2Z)-2-hydrazinylidene-1,2-diphenylethanol as a ligand is predicated on the presence of multiple potential donor atoms: the oxygen atom of the hydroxyl group, the nitrogen atom of the azomethine (imine) group, and the terminal nitrogen of the hydrazinylidene moiety. The accessibility of these sites allows the ligand to bind to metal ions in various ways, influencing the resulting complex's geometry and properties.
A critical aspect of hydrazone ligands is their ability to exist in tautomeric forms: a keto (amido) form and an enol (iminol) form, which can exist in equilibrium in solution. mtct.ac.in In the solid state, the keto form typically predominates. mtct.ac.in Deprotonation of the hydroxyl group or the N-H group of the hydrazinylidene moiety upon complexation is a key principle, leading to the formation of stable chelate rings. This deprotonation often depends on the reaction conditions, such as the pH of the medium and the nature of the metal ion used. mtct.ac.in The presence of the bulky phenyl groups can introduce steric hindrance, which may influence the coordination geometry and the accessibility of the donor atoms.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with hydrazone ligands like this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often an alcohol like methanol (B129727) or ethanol (B145695). The mixture is typically heated under reflux for several hours, after which the resulting solid complex can be isolated by filtration. mtct.ac.injptcp.com
Hydrazone ligands are known for their ability to coordinate with a broad spectrum of metal ions. Based on studies of analogous ligands, this compound is expected to form stable complexes with various transition metals such as Cobalt(II), Nickel(II), Copper(II), Iron(II/III), Zinc(II), and Palladium(II). jptcp.comchemistryjournal.netnih.gov It can also coordinate with main group metals and other ions like Vanadyl(IV), Molybdenum(VI), and Tungsten(VI). chemistryjournal.net The versatility in complexation is a hallmark of hydrazone chemistry.
Once isolated, the metal complexes are characterized using a suite of analytical techniques to confirm their structure and composition.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in determining the empirical formula and the metal-to-ligand stoichiometry of the complex. chemistryjournal.netchemijournal.com
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. Upon complexation, characteristic changes in the IR spectrum are observed. A shift in the ν(C=N) (azomethine) band to a lower frequency suggests the involvement of the imine nitrogen in coordination. researchgate.net Similarly, the disappearance of the broad ν(O-H) band and a shift in the ν(C-O) band indicate coordination through the deprotonated hydroxyl oxygen. The appearance of new, non-ligand bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of the complex. jptcp.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the proton signal from the hydroxyl group (O-H) in the ¹H NMR spectrum of the complex is strong evidence of deprotonation and coordination. Shifts in the signals of protons and carbons near the coordination sites also provide insight into the metal-ligand interaction. researchgate.net
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, typically recorded in solution or as solid-state diffuse reflectance spectra, provide information about the geometry of the coordination sphere around the metal ion. The spectra show bands corresponding to intra-ligand transitions as well as ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. chemijournal.comnih.gov The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). chemijournal.com
Table 1: Representative Spectroscopic Data for Metal Complexes of α-Hydroxy Hydrazone Ligands
| Complex | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | New Bands (M-N, M-O) (cm⁻¹) |
| Ligand | ~1610-1620 | ~1280 | - |
| [Cu(L)Cl] | ~1590-1605 | ~1300 | ~510 (M-O), ~440 (M-N) |
| [Ni(L)₂(H₂O)₂] | ~1595-1610 | ~1305 | ~520 (M-O), ~450 (M-N) |
| [Zn(L)₂] | ~1590-1600 | ~1295 | ~500 (M-O), ~430 (M-N) |
| Note: This table presents typical data for complexes with ligands similar to this compound, where 'L' represents the deprotonated ligand. Actual values can vary. |
Magnetic susceptibility measurements and molar conductivity are essential for elucidating the structure and nature of the metal complexes.
Magnetic Properties: The effective magnetic moment (μ_eff) of a complex, determined at room temperature, provides insight into the number of unpaired electrons and, consequently, the oxidation state and coordination geometry of the central metal ion. For instance, Ni(II) (d⁸) complexes can be distinguished based on their magnetic properties: octahedral Ni(II) complexes are paramagnetic with μ_eff values typically in the range of 2.9–3.3 B.M., whereas square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.). chemijournal.com Copper(II) (d⁹) complexes generally exhibit paramagnetic behavior with a magnetic moment of approximately 1.8 B.M. rsc.org
Molar Conductivity: The electrolytic nature of the complexes is determined by measuring their molar conductivity (Λ_m) in solvents like DMSO or DMF. Low conductivity values (typically < 20 Ω⁻¹ cm² mol⁻¹) indicate that the complexes are non-electrolytes, meaning any anions present are coordinated directly to the metal ion. chemistryjournal.netchemijournal.com Higher values suggest that the complexes are electrolytes, with anions existing outside the coordination sphere. For example, 1:1 and 1:2 electrolytes in DMSO generally show ranges of 65-90 and 120-160 Ω⁻¹ cm² mol⁻¹, respectively. rsc.org
Table 2: Representative Magnetic Moment and Molar Conductivity Data for Hydrazone Complexes
| Complex Type | Metal Ion | Geometry | Magnetic Moment (μ_eff, B.M.) | Molar Conductivity (Λ_m, Ω⁻¹ cm² mol⁻¹) in DMSO | Nature |
| [Co(L)₂(H₂O)₂] | Co(II) | Octahedral | ~4.4 - 5.2 | ~10-15 | Non-electrolyte |
| [Ni(L)₂(H₂O)₂] | Ni(II) | Octahedral | ~2.9 - 3.3 | ~12-18 | Non-electrolyte |
| [Cu(L)Cl] | Cu(II) | Square Planar | ~1.7 - 2.2 | ~8-14 | Non-electrolyte |
| [Zn(L)₂] | Zn(II) | Tetrahedral | Diamagnetic | ~10-15 | Non-electrolyte |
| [Fe(L)₂]Cl | Fe(III) | Octahedral | ~5.9 | ~70-85 | 1:1 Electrolyte |
| Note: Data are illustrative for complexes of α-hydroxy hydrazone ligands. 'L' represents the deprotonated ligand. |
Elucidation of Coordination Modes and Geometries
Monodentate Coordination: While less common for multidentate ligands, monodentate coordination is possible, typically through the most basic site, the azomethine nitrogen. This mode of binding is less stable as it does not benefit from the chelate effect.
Bidentate Coordination: This is a very common coordination mode for hydrazone ligands. For this compound, bidentate chelation can occur in several ways. A frequent pattern involves coordination through the azomethine nitrogen and the deprotonated hydroxyl oxygen (N, O donor set), forming a stable five-membered chelate ring. researchgate.netedu.krd Another possibility is coordination through the two nitrogen atoms of the hydrazone moiety (N, N donor set). nih.gov
Polydentate (Tridentate) Coordination: The ligand has the potential to act as a tridentate ONO or NNO donor. Tridentate coordination could involve the hydroxyl oxygen, the azomethine nitrogen, and the terminal amino nitrogen. jptcp.comchemistryjournal.net This mode of binding leads to the formation of multiple chelate rings, resulting in highly stable complexes. The specific coordination pattern adopted often depends on the metal ion, the reaction conditions, and the presence of competing co-ligands. jptcp.com The resulting complexes can adopt various geometries, including square planar, tetrahedral, octahedral, or distorted square-pyramidal, depending on the coordination number of the metal and the nature of the ligands involved. chemijournal.combg.ac.rs
Impact of Ligand Deprotonation on Metal Coordination
The coordination behavior of this compound is significantly influenced by the protonation state of its functional groups. In its neutral form, the ligand can coordinate to a metal center. However, the presence of acidic protons on the hydroxyl and hydrazone moieties allows for deprotonation, which fundamentally alters its coordinating ability.
Hydrazone ligands can act as either neutral or anionic ligands depending on the reaction conditions. mdpi.com The deprotonation of the hydroxyl (-OH) group and/or the N-H group of the hydrazone creates anionic donor sites (O⁻ and N⁻). This transformation from a neutral ligand to an anionic one enhances its electron-donating capability, leading to the formation of stable, neutral metal complexes with metal ions in +2 or +3 oxidation states. mdpi.com
For instance, studies on various hydrazone complexes have shown that deprotonation of the N-H bond is a common step, resulting in the formation of hydrazonido complexes. nih.gov In the case of this compound, deprotonation of the hydroxyl group is particularly significant. This process allows the ligand to act as a monobasic bidentate or tridentate ligand. The loss of the hydroxyl proton creates a strong O⁻ donor, which, in conjunction with the azomethine nitrogen atom, forms a stable five- or six-membered chelate ring with the metal ion. This chelation via deprotonation is a key factor in the stability of the resulting complexes. researchgate.net The pH of the reaction medium often controls this deprotonation, with basic conditions favoring the formation of anionic ligands and subsequent complexation. mdpi.com
Stereochemical Aspects of Metal-Ligand Chelation
The stereochemistry of metal complexes with this compound is dictated by the ligand's denticity and the coordination preferences of the central metal ion. Acting as a bidentate ligand, it typically coordinates through the deprotonated hydroxyl oxygen and one of the hydrazone nitrogen atoms. This chelation results in the formation of a stable ring structure involving the metal center.
Depending on the metal-to-ligand ratio and the coordination number of the metal ion, various geometries can be adopted. For a metal ion with a coordination number of four, square planar or tetrahedral geometries are common. For a coordination number of six, an octahedral geometry is typically observed, often with two or three ligand molecules coordinating to a single metal center. researchgate.netasianpubs.org
For example, in an octahedral complex with a 1:2 metal-to-ligand ratio, the two bidentate ligands can arrange themselves in either a cis or trans configuration. The specific isomer formed can be influenced by steric factors arising from the bulky phenyl groups on the ligand backbone and the electronic properties of the metal ion. Research on related hydrazone complexes has confirmed the formation of mononuclear octahedral complexes with Ni(II) and dinuclear structures with Cu(II), highlighting the diverse stereochemical possibilities. researchgate.net
Spectroscopic and Electrochemical Properties of Metal-Hydrazone Complexes
The formation of metal complexes with this compound leads to significant changes in the electronic and vibrational properties of the ligand, which can be monitored by spectroscopic and electrochemical techniques.
Analysis of UV-Visible and IR Spectral Shifts upon Complexation
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazone ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the key functional groups are observed. A crucial piece of evidence for coordination via deprotonation is the disappearance of the broad ν(O-H) stretching band (typically around 3200-3400 cm⁻¹) of the free ligand in the spectrum of the metal complex.
Furthermore, the ν(C=N) (azomethine) stretching frequency of the hydrazone moiety is sensitive to coordination. A shift of this band to a lower or higher frequency upon complexation indicates the involvement of the azomethine nitrogen in bonding with the metal ion. A shift to a lower frequency is often attributed to the donation of electron density from the nitrogen to the metal, weakening the C=N bond. Conversely, other factors can sometimes lead to a slight increase in frequency. Another important observation is a shift in the ν(N-N) band to a higher frequency, which is attributed to increased double bond character upon chelation. orientjchem.org The appearance of new, low-frequency bands corresponding to ν(M-O) and ν(M-N) vibrations further confirms the formation of the complex.
Interactive Table: Typical IR Spectral Shifts upon Complexation of Hydrazone Ligands
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(O-H) | ~3200-3400 | Absent | Deprotonation and coordination of the hydroxyl group. |
| ν(N-H) | ~3100-3200 | Shifted or Absent | Involvement of the hydrazone N-H group in coordination (ketonic or enolic form). |
| ν(C=N) | ~1600-1630 | Shifted (e.g., ~1590-1610) | Coordination of the azomethine nitrogen to the metal ion. |
| ν(N-N) | ~990-1010 | Shifted to higher frequency | Increased double bond character upon chelation. orientjchem.org |
| ν(M-O) | Not Applicable | ~450-550 | Formation of a metal-oxygen bond. |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes of this compound differ significantly from that of the free ligand. The free ligand typically exhibits absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions within the phenyl rings and the hydrazone chromophore. researchgate.netmdpi.com
Upon complexation, these intraligand transition bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift. mdpi.com More importantly, new absorption bands often appear in the visible region. These new bands are generally assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. frontiersin.org For transition metals with d-electrons, weaker d-d transition bands may also be observed, which provide information about the geometry of the coordination sphere. The appearance of these new charge-transfer bands is a strong indication of the formation of a coordination complex and is responsible for the characteristic colors of these compounds. nih.gov
Electrochemical Behavior (e.g., Redox Potentials)
Cyclic voltammetry (CV) is a key technique used to study the electrochemical behavior of these metal-hydrazone complexes. The redox properties of the complexes are influenced by the nature of both the metal ion and the ligand. The CV of the free ligand will show redox waves corresponding to the oxidation or reduction of the hydrazone moiety.
Upon coordination to a metal center, the redox potentials of the ligand can be significantly altered. frontiersin.org Similarly, the redox potential of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple in the complex will differ from that of the free metal ion. These shifts provide insight into the electronic effects of the ligand on the metal center. For example, if the ligand is a strong electron donor, it can make the metal center more electron-rich and thus easier to oxidize (a negative shift in the oxidation potential).
Studies on related metal complexes have shown that the redox behavior can be either metal-centered or ligand-centered. researchgate.net In some cases, a quasi-reversible or irreversible redox process is observed, indicating changes in the complex's structure upon electron transfer. The stability of different oxidation states of the metal within the complex can be assessed from these electrochemical measurements, which is crucial for applications in catalysis and materials science. nih.gov
Research on this compound in Advanced Materials and Analytical Sciences Remains Largely Unexplored
The fields of analytical and materials science often explore compounds with similar structural features. For instance, hydrazone derivatives are known for their coordination chemistry and are frequently studied as potential sensors for metal ions and anions due to their ability to undergo colorimetric or fluorometric changes upon binding. Similarly, molecules with extended π-systems, which can be a feature of such compounds, are of interest in the development of optoelectronic materials. However, the absence of specific studies on this compound means that any discussion of its potential applications would be purely speculative and not based on established research findings.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the applications of this compound in the specified areas of analytical probes, reagents, and optoelectronic materials as outlined in the user's request. The scientific community has not, to date, published research that would allow for a thorough discussion of its use in sensors, as chromogenic or fluorogenic reagents, in separation techniques, or as a component in light-emitting diodes (LEDs) or dye-sensitized solar cells (DSSCs).
Further research and synthesis of this specific compound would be required to determine its properties and potential utility in these and other scientific applications. Until such research is conducted and published, a detailed account of its role in advanced materials and analytical sciences cannot be provided.
Applications in Advanced Materials and Analytical Sciences
Optoelectronic Materials
Exploration in Nonlinear Optical Devices
Hydrazone derivatives have emerged as a promising class of crystalline materials for second-order nonlinear optics. epfl.ch The molecular architecture of these compounds, typically featuring an electron donor and an electron acceptor linked by a π-conjugated system, is key to their nonlinear optical properties. optica.org The efficiency of these materials can be enhanced by strengthening the electron donor or acceptor groups, extending the length of the conjugated bridge, or modifying the aromatic character of the ground state. optica.org
Research into a series of hydrazone derivatives has demonstrated their potential for efficient second-order nonlinear activity. epfl.ch Techniques such as the Kurtz and Ferry powder test and electric-field-induced second harmonic generation (EFISH) have been employed to investigate and quantify their nonlinear optical properties. epfl.ch For instance, certain hydrazone derivatives have exhibited significant molecular hyperpolarizability (β) values, a key measure of nonlinear optical performance. epfl.ch The crystalline structure of these compounds, often influenced by hydrogen bonding, plays a crucial role in their macroscopic nonlinear optical response. epfl.ch
| Compound Name | Key Findings | Reference |
|---|---|---|
| 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH) | Exhibits efficient second-order nonlinear activity. Crystalline structure and hydrogen bonding are important for its properties. | epfl.ch |
| 4-(1-azacycloheptyl)-benzaldehyde-4-nitrophenylhydrazone (ACNPH) | Selected for detailed investigation due to high second-order nonlinear activity. | epfl.ch |
| Five-membered Heteroaromatic Hydrazone Derivatives | Demonstrate potential for large second-order susceptibilities, crucial for applications in optical signal processing and frequency conversion. | optica.org |
Catalytic and Polymerization Applications
The reactivity and coordination capabilities of the hydrazone group have led to its exploration in catalysis and polymer science.
Design of Metal-Hydrazone Catalysts for Organic Transformations
Hydrazones are versatile ligands that form stable complexes with a variety of metal ions. jptcp.comresearchgate.netijirset.com These metal-hydrazone complexes have shown significant catalytic activity in various organic transformations. jptcp.comresearchgate.net The catalytic performance of these complexes is influenced by the nature of the metal ion, the structure of the hydrazone ligand, and the reaction conditions. The coordination of the hydrazone to the metal center can modulate the metal's reactivity and create a specific environment for the catalytic reaction to occur. researchgate.net
Use as Polymerization Initiators
Hydrazone derivatives have been investigated as initiators for vinyl polymerization. researchgate.net They can act as low-temperature alternatives to conventional redox initiators. researchgate.net The efficiency of hydrazone initiators is dependent on their structure, with some derivatives leading to rapid polymerization of acrylate (B77674) monomers at ambient temperatures. researchgate.net This process is particularly useful for the polymerization of acrylic acid, esters of acrylic acid, and acrylamide. google.com The selectivity of hydrazone initiators towards different vinyl monomers allows for the design of multi-step polymerization processes to create polymers with complex architectures, such as interconnecting networks or graft copolymers. google.com The polymerization can be carried out in various media, including in mass, solution, emulsion, or suspension. google.com
| Monomer | Hydrazone Initiator Type | Key Observation | Reference |
|---|---|---|---|
| Aqueous sodium acrylate | Highly reactive hydrazones | Polymerization to hard gels within 1 minute at ambient temperature. | researchgate.net |
| Aqueous acrylamide | Highly reactive hydrazones | Rapid polymerization at ambient temperature. | researchgate.net |
| Acrylic acid | General hydrazones | Undergoes polymerization at ambient temperature. | google.com |
| Styrene | General hydrazones | Unreactive at ambient temperature, polymerization occurs above 90°C. | google.com |
Development as Corrosion Inhibitors
Hydrazone derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. nih.govbohrium.commdpi.comnih.govresearchgate.net Their inhibitory action is attributed to the adsorption of the hydrazone molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. nih.govmdpi.comnih.gov This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings of the hydrazone structure, which can interact with the vacant d-orbitals of the metal. nih.gov
The mechanism of inhibition often involves a mixed-type behavior, affecting both the anodic and cathodic reactions of the corrosion process. mdpi.com The adsorption of hydrazones on the metal surface typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. mdpi.comnih.gov The effectiveness of these inhibitors is concentration-dependent, with higher concentrations generally leading to increased inhibition efficiency up to an optimal point. nih.govmdpi.com
| Hydrazone Derivative | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| (E)-N′-(4-(dimethylamino)benzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)aceto-hydrazide (HIND) | 0.5 mmol/L | 88.4 | nih.gov |
| (E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-1) | 5 × 10⁻³ M | 96 | mdpi.com |
| N′-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-2) | 5 × 10⁻³ M | 84 | mdpi.com |
| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) | 5 × 10⁻³ mol/L | 98 | nih.gov |
| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 5 × 10⁻³ mol/L | 94 | nih.gov |
Precursors for Specialty Chemicals and Heterocyclic Compounds
The reactive nature of the hydrazone functionality makes it a valuable synthon in organic chemistry for the construction of a variety of important molecules. Hydrazones serve as versatile precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.netmdpi.commdpi.com The cyclization of hydrazones can lead to the formation of five- and six-membered rings, providing access to diverse heterocyclic scaffolds. researchgate.net This synthetic utility underscores the importance of hydrazones as building blocks in the development of new chemical entities with potential applications in medicine and materials science. researchgate.net
Future Research Trajectories and Interdisciplinary Perspectives
Novel Synthetic Approaches for Complex Hydrazinylidene Architectures
Future synthetic research will likely move beyond traditional condensation reactions to build more intricate molecular architectures around the (2Z)-2-hydrazinylidene-1,2-diphenylethanol core. A significant area of exploration is the use of transition-metal-catalyzed C–H activation. researchgate.netnih.gov This powerful strategy allows for the direct functionalization of otherwise inert carbon-hydrogen bonds on the phenyl rings of the molecule. researchgate.net Methodologies such as rhodium(III)-catalyzed double C-H activation could be adapted to create complex, polycyclic structures incorporating the hydrazinylidene framework, leading to novel heterocyclic systems with potentially unique photophysical or biological properties. nih.gov
Furthermore, the application of visible-light photoredox catalysis represents another promising frontier. nih.govacs.org This approach enables redox-neutral C-H functionalization under mild conditions, allowing for the introduction of various functional groups (e.g., perfluoroalkyl, amino, and phosphine (B1218219) oxide moieties) onto the hydrazone backbone. nih.govacs.org By leveraging these advanced synthetic tools, researchers can systematically modify the steric and electronic properties of this compound, creating a diverse library of analogues for structure-activity relationship studies.
Advanced Characterization Techniques for Dynamic Systems
The structural dynamics of hydrazinylidene compounds, which can exhibit geometric isomerism (E/Z) and conformational isomerism (syn/anti), are crucial to their function. mdpi.com Future research must employ advanced characterization techniques to probe these dynamic processes in detail.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental. numberanalytics.com Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the connectivity and spatial proximity of atoms, confirming isomeric and conformational states in solution. numberanalytics.comredalyc.org Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of isomerization and conformational changes, providing thermodynamic parameters for these processes. For molecules like this compound, which possess multiple rotatable bonds and potential for hydrogen bonding, these techniques are essential for understanding their behavior in different chemical environments. mdpi.com
In the solid state, single-crystal X-ray diffraction will remain the gold standard for unambiguous structure determination. mdpi.commdpi.com This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and material properties.
Synergistic Integration of Experimental and Computational Methodologies
The integration of experimental synthesis and characterization with computational chemistry offers a powerful paradigm for accelerating research. rsc.orgresearchgate.net This synergy allows for a deeper understanding of the structural, electronic, and reactive properties of this compound and its derivatives.
Density Functional Theory (DFT) calculations can be used to predict and rationalize experimental findings. mdpi.com For instance, DFT can be employed to calculate optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, which can then be compared with experimental data for validation. mdpi.comnih.gov Furthermore, computational methods can provide insights into properties that are difficult to measure experimentally. Frontier Molecular Orbital (HOMO-LUMO) analysis can predict the electronic transition properties and reactivity of the molecule, while Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to electrophilic and nucleophilic attack. mdpi.com This predictive power can guide the rational design of new derivatives with tailored properties. Molecular docking simulations can also be used to predict the binding modes of these compounds with biological targets, such as enzymes, providing a theoretical basis for potential therapeutic applications. rsc.orgepstem.net
The table below illustrates the types of comparative data that can be generated through an integrated experimental and computational approach for a hypothetical derivative.
| Property | Experimental Method | Experimental Value | Computational Method | Calculated Value |
| C=N Stretch | FT-IR Spectroscopy | 1614 cm⁻¹ | DFT (B3LYP/6-31G) | 1620 cm⁻¹ |
| N-H Proton | ¹H-NMR Spectroscopy | δ 11.57 ppm | DFT (GIAO) | δ 11.65 ppm |
| HOMO-LUMO Gap | UV-Vis Spectroscopy | 3.5 eV | DFT (B3LYP/6-31G) | 3.7 eV |
| Bond Angle (C-N-N) | X-ray Diffraction | 118.5° | DFT (B3LYP/6-31G) | 118.2° |
This table is illustrative and contains hypothetical data.
Exploration of Sustainable Synthesis and Application Pathways
Future research must prioritize the development of environmentally benign synthetic methods, aligning with the principles of green chemistry. mdpi.com For the synthesis of this compound and its analogues, this involves exploring solvent-free reaction conditions, the use of biodegradable catalysts, and energy-efficient protocols. researchgate.netresearchgate.net
One promising approach is the use of organocatalysts, such as L-proline, which are non-toxic, biodegradable, and often allow reactions to proceed under mild conditions with high yields. mdpi.com Mechanosynthesis, utilizing grinding or ball-milling techniques, offers another green alternative by reducing or eliminating the need for solvents, which are a major source of chemical waste. researchgate.net Microwave-assisted synthesis can also be employed to dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netminarjournal.com By developing and adopting these sustainable practices, the environmental impact of synthesizing these valuable compounds can be significantly minimized.
Q & A
Q. What are the established synthetic routes for preparing (2Z)-2-hydrazinylidene-1,2-diphenylethanol and its stereoisomers?
The compound can be synthesized via catalytic hydrogenation of benzoin oxime derivatives (yielding erythro or threo diastereomers) or through palladium-catalyzed asymmetric arylation of α-ketones with arylboronic acids. Gram-scale reactions are feasible without compromising yield or enantioselectivity using optimized ligands (e.g., chiral phosphines) . Hydrazinylidene derivatives may require hydrazine substitution at the ketone stage, followed by stereoselective reduction.
Q. How is the enantiomeric purity of this compound validated in research settings?
Enantiomeric excess (ee) is determined using chiral HPLC or GC with cyclodextrin-based columns. Specific rotation ([α]D) measurements in ethanol (e.g., +7° for (1S,2R)-isomer) and titration analysis (>99% purity) are standard . X-ray crystallography confirms absolute configuration .
Q. What spectroscopic methods are critical for characterizing its conformational equilibria?
NMR (¹H and ¹³C) identifies rotational barriers and hydrogen-bonding interactions in solution, while IR spectroscopy detects intramolecular hydrogen bonds (e.g., O–H···N) . Variable-temperature NMR resolves dynamic conformational changes .
Advanced Research Questions
Q. How do solvent effects influence stereoselective resolution of this compound?
Solvent polarity and hydrogen-bonding capacity dictate diastereomeric salt formation. For example, 1-PrOH or 1-BuOH favors columnar hydrogen-bond networks in (1R,2S)-isomer salts, whereas 1,4-dioxane induces sheet-like structures, reversing stereoselectivity . Thermogravimetric analysis (TGA) reveals solvent incorporation in pseudopolymorphic crystals .
Q. What methodologies enable its application as a chiral auxiliary in asymmetric synthesis?
The amino alcohol forms chiral hydrides with LiAlH4 for enantioselective ketone reductions (26–72% ee) . In β-lactam synthesis, it acts as a glycine derivative in Staudinger reactions with imines, achieving >90% cis-selectivity using 2-chloro-1-methylpyridinium dehydrating agents .
Q. How do crystal packing and hydrogen-bond networks affect resolution efficiency?
X-ray structures show that water inclusion in diastereomeric salts stabilizes columnar hydrogen-bond networks, enhancing solubility differences. For example, (1R,2S)-isomer salts with 2-arylalkanoic acids exhibit reinforced networks via O–H···O bonds, enabling high-resolution efficiency . Poor resolution correlates with weak network stabilization .
Q. What strategies address contradictions in conformational data between experimental and computational models?
Discrepancies arise from solvent effects and crystal-packing forces. Hybrid approaches combine NMR-derived rotational barriers (solution) with DFT-optimized gas-phase conformers. Crystal structure overlays validate computational models .
Q. Can this compound serve as a precursor for chiral catalysts or ligands?
Yes. Derivatives like (4R,5S)-4,5-diphenyl-2-oxazolidinone are synthesized via reaction with triphosgene, enabling asymmetric amine synthesis . The amino alcohol also forms chiral N-heterocyclic carbene (NHC) precursors for transition-metal catalysis .
Methodological Considerations
Q. How is gram-scale synthesis optimized to maintain stereochemical integrity?
Palladium-catalyzed reactions require ligand screening (e.g., Josiphos ligands) and controlled boronic acid addition rates to prevent racemization . Continuous-flow systems improve reproducibility in hydrazine substitution steps.
Q. What crystallographic techniques resolve pseudopolymorphism in diastereomeric salts?
Single-crystal X-ray diffraction distinguishes solvent-free and solvated forms. Differential scanning calorimetry (DSC) identifies phase transitions, while ¹H NMR of dissolved crystals quantifies solvent content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
